

An In-depth Technical Guide to 3-Morpholinopropanoic Acid

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Compound of Interest

Compound Name: 3-Morpholinopropanoic acid

Cat. No.: B171637

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Abstract

3-Morpholinopropanoic acid is a versatile bifunctional molecule incorporating a morpholine ring and a carboxylic acid moiety. This unique structure renders it a valuable building block in organic synthesis, particularly in the development of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and explores its applications in drug development, with a focus on its role as a scaffold for kinase inhibitors.

Core Properties of 3-Morpholinopropanoic Acid

3-Morpholinopropanoic acid, also known by its IUPAC name 3-(morpholin-4-yl)propanoic acid, is a white crystalline solid.^[1] Its structure combines the basicity of a tertiary amine within the morpholine ring and the acidity of a carboxylic acid, making it zwitterionic at physiological pH.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Morpholinopropanoic acid**.

Property	Value	Source(s)
Molecular Formula	$C_7H_{13}NO_3$	[2]
Molecular Weight	159.18 g/mol	[2]
CAS Number	4497-04-5	[2] [3]
Appearance	White to off-white solid	[1]
Melting Point	74-76 °C	[1]
Boiling Point	174-176 °C (at 2 Torr)	[1]
pKa (Predicted)	3.74 ± 0.10	[1]
Solubility	Soluble in water	[4]

Synthesis of 3-Morpholinopropanoic Acid

The primary method for synthesizing **3-Morpholinopropanoic acid** is through a Michael addition reaction between morpholine and acrylic acid.[\[5\]](#) This reaction is efficient and results in a high yield of the desired product.

Experimental Protocol: Michael Addition of Morpholine to Acrylic Acid

This protocol is based on established Michael addition procedures.[\[6\]](#)[\[7\]](#)

Materials:

- Morpholine
- Acrylic acid
- Toluene (or a similar non-polar solvent)
- Dichloromethane (for washing)
- Ether (for trituration)

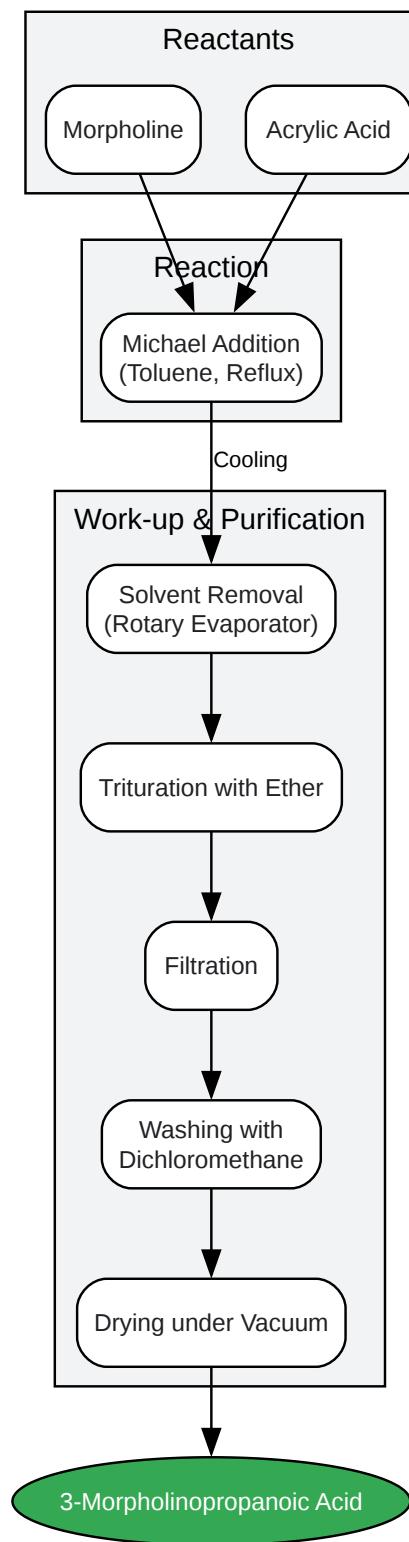
- Round-bottom flask with magnetic stirrer
- Condenser
- Heating mantle
- Filtration apparatus
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve morpholine (1.0 equivalent) in toluene.
- Addition of Acrylic Acid: While stirring, slowly add acrylic acid (1.0 - 1.2 equivalents) to the morpholine solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.
- Reaction Conditions: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Remove the toluene under reduced pressure using a rotary evaporator.
 - The resulting oil is then triturated with ether to induce solidification.
- Purification:
 - Collect the solid product by filtration.
 - Wash the solid with cold dichloromethane.
 - Dry the product under vacuum.

Expected Yield: A yield of approximately 89% has been reported for this method.[\[1\]](#)

Experimental Workflow for 3-Morpholinopropanoic Acid Synthesis

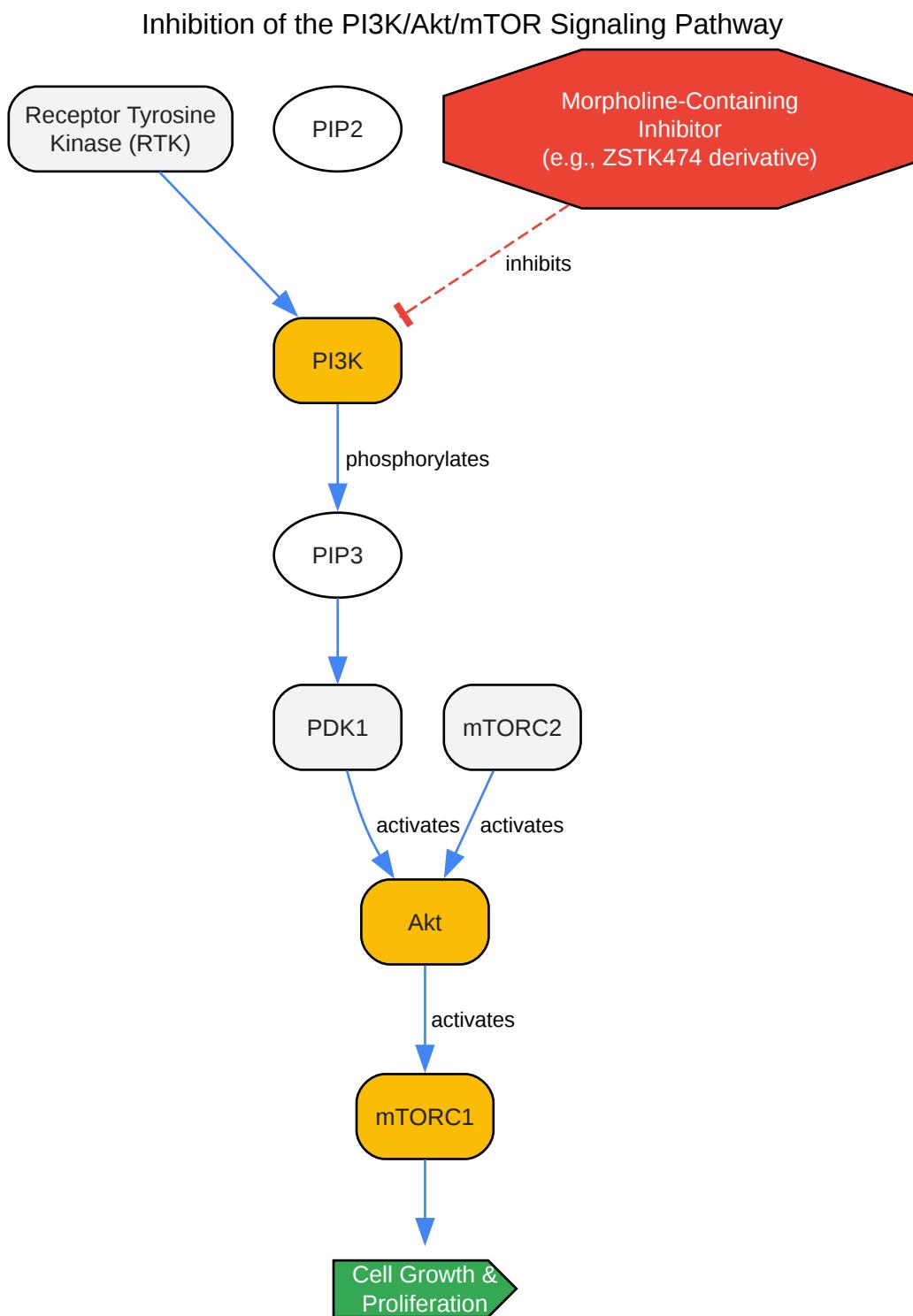
[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 3-Morpholinopropanoic acid.**

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and selectivity.^[8] Derivatives of **3-Morpholinopropanoic acid** can be synthesized to target various kinases, with the PI3K/Akt/mTOR pathway being a prominent example.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.^[9] Its dysregulation is a hallmark of many cancers, making it a key target for drug development.^[9] Morpholine-containing compounds, such as ZSTK474, have been shown to be potent inhibitors of PI3K.^{[6][10]} The morpholine oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.^[1]



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Caption: PI3K/Akt/mTOR pathway and inhibition by morpholine derivatives.

The diagram illustrates how a morpholine-containing inhibitor, derived from a scaffold like **3-Morpholinopropanoic acid**, can block the activity of PI3K. This inhibition prevents the phosphorylation of PIP2 to PIP3, a critical step in the activation of downstream effectors like Akt and mTOR, ultimately leading to the suppression of cell growth and proliferation.

Structure-Activity Relationship (SAR) Insights

SAR studies on morpholine-containing PI3K inhibitors have revealed key insights:

- Morpholine Oxygen: The oxygen atom is crucial for forming a hydrogen bond with the kinase hinge region, anchoring the inhibitor in the active site.[1]
- Ring Conformation: The chair conformation of the morpholine ring is generally favored for optimal binding.
- Substitutions: Modifications to the propanoic acid chain of **3-Morpholinopropanoic acid** can be used to tune the inhibitor's selectivity, potency, and pharmacokinetic properties. For example, creating amide or ester derivatives can significantly alter the compound's biological activity.

Conclusion

3-Morpholinopropanoic acid is a foundational molecule for the development of sophisticated chemical probes and therapeutic agents. Its straightforward synthesis and the established importance of the morpholine scaffold in kinase inhibition make it a highly attractive starting point for drug discovery programs targeting signaling pathways implicated in cancer and other diseases. Future research will likely focus on the synthesis of novel derivatives with enhanced isoform selectivity and improved drug-like properties.

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